Lipophilicity (LogP) Comparison: Enhanced Lipophilicity vs. Non-Brominated Analogs
The introduction of a bromine atom in (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol significantly increases its predicted lipophilicity compared to its non-brominated analog, (4-(2-fluoroethoxy)phenyl)methanol. This is reflected in computed and vendor-reported partition coefficient values [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (computed) |
| Comparator Or Baseline | (4-(2-Fluoroethoxy)phenyl)methanol (CAS 93613-03-7), LogP = 1.25 (vendor reported) |
| Quantified Difference | A difference of +0.75 log units, indicating significantly higher lipophilicity for the brominated compound. |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem) and vendor-provided data (Fluorochem). |
Why This Matters
This quantified increase in lipophilicity directly impacts the compound's potential for membrane permeability and oral bioavailability in drug discovery, making it a distinct choice for projects requiring higher LogP targets.
- [1] PubChem. (2026). Compound Summary for CID 80695079, (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. National Center for Biotechnology Information. View Source
